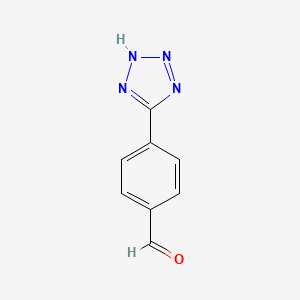

4-(1H-Tetrazol-5-yl)Benzaldehyde

Beschreibung

Significance of Tetrazole Heterocycles in Contemporary Chemical Design

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, are a cornerstone of modern chemical and pharmaceutical research. nih.govnih.gov Although not found in nature, their synthetic derivatives have garnered immense interest due to their diverse biological activities and unique material properties. lifechemicals.com In medicinal chemistry, the tetrazole moiety is widely recognized as a bioisostere for the carboxylic acid group. beilstein-journals.orghilarispublisher.com This means it can mimic the size, shape, and electronic properties of a carboxylic acid, often leading to improved pharmacological profiles, such as enhanced metabolic stability, better membrane permeability, and increased oral bioavailability. beilstein-journals.orghilarispublisher.com Consequently, the tetrazole ring is a key component in numerous marketed drugs with a broad spectrum of therapeutic applications, including antihypertensive, antibacterial, and antiallergic agents. nih.govlifechemicals.combeilstein-journals.org

Beyond their role as carboxylic acid surrogates, 1,5-disubstituted tetrazoles can also act as effective mimics of cis-amide bonds, a crucial feature in the design of peptidomimetics. nih.govacs.org The high nitrogen content of tetrazoles also makes them valuable in materials science, where they are investigated for use as components of energetic materials, gas generators for propellants, and even in the development of metal-organic frameworks (MOFs) for gas storage. nih.govlifechemicals.comacs.org Their ability to coordinate with metal ions has led to their use as ligands in the construction of functional coordination polymers. lifechemicals.com The versatility of tetrazoles extends to agriculture, where certain derivatives are used as plant growth regulators. lifechemicals.com

Overview of 4-(1H-Tetrazol-5-yl)Benzaldehyde as a Versatile Synthetic Building Block

At the forefront of tetrazole chemistry is the compound This compound . This molecule features a benzaldehyde (B42025) group substituted at the para-position with a 1H-tetrazol-5-yl ring. This unique structure makes it an exceptionally versatile building block for the synthesis of more complex molecules. The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, while the tetrazole ring imparts the desirable physicochemical properties discussed previously.

The synthesis of this compound is typically achieved through a [2+3] cycloaddition reaction between 4-formylbenzonitrile and an azide (B81097) source, such as sodium azide. This method allows for the efficient construction of the tetrazole ring.

The true value of this compound lies in its utility as a starting material. The aldehyde group provides a handle for a multitude of chemical reactions, including but not limited to:

Reductive amination: To introduce amine functionalities.

Wittig reaction: For the formation of carbon-carbon double bonds.

Aldol condensation: To create larger, more complex carbon skeletons.

Knoevenagel condensation: A reaction used to synthesize various substituted alkenes. researchgate.net

Passerini and Ugi multicomponent reactions: These powerful reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials. beilstein-journals.org

Through these and other transformations, chemists can readily introduce diverse functional groups and build intricate molecular architectures, making this compound a key intermediate in the synthesis of novel compounds for pharmaceutical and materials science applications. lookchem.com Its derivatives have been explored for their potential as antimicrobial and anticancer agents.

Below is a table summarizing the key properties of this compound and some of its related compounds, highlighting its role as a foundational molecule in the synthesis of other important chemical entities.

| Compound Name | Molecular Formula | Key Functional Groups | Significance/Application |

| This compound | C₈H₆N₄O | Aldehyde, Tetrazole | Versatile building block for synthesizing diverse organic compounds. |

| 4-(1H-Tetrazol-5-yl)benzoic acid | C₈H₆N₄O₂ | Carboxylic Acid, Tetrazole | Used as a bioisostere for enzymes and in coordination polymers. |

| Methyl 4-(1H-tetrazol-5-yl)benzoate | C₉H₈N₄O₂ | Ester, Tetrazole | Offers enhanced lipophilicity for drug design. |

| 4-(1H-Tetrazol-5-yl)benzohydrazide | C₈H₈N₄O₂ | Hydrazide, Tetrazole | An intermediate for synthesizing further derivatives. researchgate.net |

The strategic placement of a reactive aldehyde and a bioisosteric tetrazole ring within a single, readily accessible molecule solidifies the importance of this compound as a cornerstone in modern synthetic chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2H-tetrazol-5-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-5-6-1-3-7(4-2-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGPTCYCHZMFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375259 | |

| Record name | 4-(2H-tetrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74815-22-8 | |

| Record name | 4-(2H-tetrazol-5-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 1h Tetrazol 5 Yl Benzaldehyde and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the tetrazole ring in a highly efficient manner, often by converging multiple starting materials in a single step or through streamlined catalytic processes. These methods are favored for their atom economy and operational simplicity.

One-Pot Multicomponent Cycloaddition Reactions

One-pot multicomponent reactions (MCRs) are powerful tools for synthesizing complex molecules like 5-substituted-1H-tetrazoles from simple precursors in a single operation. researchgate.netnih.gov This strategy avoids the isolation of intermediates, saving time, resources, and reducing waste. The primary reaction for forming the tetrazole ring in these MCRs is the [3+2] cycloaddition between a nitrile and an azide (B81097) source. nih.govthieme-connect.comyoutube.com

A prominent strategy for synthesizing tetrazole derivatives involves a domino reaction sequence that combines Knoevenagel condensation with a 1,3-dipolar cycloaddition. researchgate.netrsc.org In this approach, an aldehyde, such as a benzaldehyde (B42025) derivative, first reacts with an active methylene compound like malononitrile in a Knoevenagel condensation. nih.gov This in-situ-generated intermediate, an α,β-unsaturated nitrile, then acts as the dipolarophile for a subsequent [3+2] cycloaddition reaction with an azide source (e.g., sodium azide) to form the final tetrazole product. nih.govfrontiersin.org

This synergistic process can be facilitated by bifunctional catalysts. For instance, a relay catalysis strategy utilizing a catalyst with both a secondary amine (to promote the Knoevenagel condensation) and a Cu(II) complex (to facilitate the cycloaddition) immobilized on nanoparticles has been reported to produce 5-substituted 1H-tetrazoles in excellent yields. rsc.org The mechanism involves the initial activation of the aldehyde by the catalyst, condensation with the nitrile, followed by the cycloaddition with the azide to form the five-membered tetrazole ring. nih.gov

Table 1: Examples of Catalysts in Knoevenagel-Cycloaddition Reactions

| Catalyst | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Fe₃O₄@PMO-ICS-ZnO | Aromatic Aldehyde, Malononitrile, NaN₃ | (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylonitrile derivatives | High | nih.gov |

The most fundamental and widely used method for constructing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction between an organic nitrile and an azide source. nih.govthieme-connect.com For the direct synthesis of 4-(1H-Tetrazol-5-yl)benzaldehyde, the precursor is 4-formylbenzonitrile, which reacts with an azide like sodium azide (NaN₃). nih.govresearchgate.net

Multicomponent reactions often expand upon this core reaction. A common three-component approach for synthesizing 5-substituted 1H-tetrazoles involves the reaction of an aldehyde, hydroxylamine, and an azide source. researchgate.netorganic-chemistry.org In this process, the aldehyde and hydroxylamine first form an oxime, which is then dehydrated in situ to generate a nitrile. This nitrile subsequently undergoes the cycloaddition with the azide. Various catalysts and reaction conditions have been developed to promote this transformation efficiently. organic-chemistry.org

Another variation is the direct reaction between an aldehyde, a separate nitrile source (like malononitrile), and sodium azide. researchgate.netnih.gov This method is particularly useful for creating tetrazoles with additional functional groups. The reaction is often catalyzed and can proceed in various solvents, including water, which enhances its "green" credentials. researchgate.net

Table 2: Three-Component Syntheses of 5-Substituted-1H-Tetrazoles

| Component 1 | Component 2 | Component 3 | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | Hydroxylamine Hydrochloride | Sodium Azide | 5-Aryl-1H-tetrazole | researchgate.net |

| Aldehyde | Hydroxylamine | [bmim]N₃ (Ionic Liquid Azide) | 5-Substituted-1H-tetrazole | organic-chemistry.org |

| Benzaldehyde | Malononitrile | Sodium Azide | 5-Substituted-1H-tetrazole derivative | rsc.org |

Catalytic Synthesis Protocols

Catalysis is crucial for the efficient synthesis of tetrazoles, often leading to higher yields, shorter reaction times, and milder reaction conditions. rsc.org Both homogeneous and heterogeneous catalysts have been extensively explored for the key cycloaddition step. researchgate.net The catalyst typically functions by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. youtube.comorganic-chemistry.org

Homogeneous catalysts operate in the same phase as the reactants, allowing for high activity and selectivity. For tetrazole synthesis, this category includes both Lewis acids and Brønsted acids. organic-chemistry.org Metal salts such as zinc(II) and aluminum(III) salts can coordinate to the nitrogen atom of the nitrile, activating it for the cycloaddition. organic-chemistry.org Similarly, Brønsted acids can protonate the nitrile, enhancing its electrophilicity. youtube.com

Organocatalysts have also emerged as effective promoters. For example, L-proline has been used to catalyze the reaction between organic nitriles and sodium azide, affording good to excellent yields of various 5-substituted 1H-tetrazoles. thieme-connect.com Another approach involves the in-situ generation of an organocatalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride, which accelerates the azide-nitrile coupling under neutral conditions. organic-chemistry.org

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. rsc.orgresearchgate.net For the synthesis of this compound and its derivatives, a wide array of solid catalysts has been developed.

An early example is the use of sulfuric acid supported on silica gel as a solid acid catalyst for the reaction of 4-formylbenzonitrile derivatives with sodium azide. nih.govresearchgate.net More advanced systems employ metal complexes or nanoparticles supported on solid matrices. Magnetically separable nanoparticles, such as iron oxide (Fe₃O₄), are particularly attractive as catalyst supports because they allow for easy recovery using an external magnet. rsc.orgresearchgate.netrsc.org Examples include copper complexes immobilized on silica-coated Fe₃O₄ and palladium complexes on magnetic boehmite nanoparticles. rsc.orgrsc.org These catalysts have demonstrated high efficiency and reusability in one-pot, three-component syntheses of 5-substituted tetrazoles from aldehydes, malononitrile, and sodium azide. rsc.org Other notable heterogeneous catalysts include nano-sized copper(I) oxide on melamine-formaldehyde resin and zinc oxide nanoparticles embedded in porous organosilica. nih.govresearchgate.net

Table 3: Comparison of Catalytic Systems for Tetrazole Synthesis

| Catalyst Type | Catalyst Example | Advantages | Reference |

|---|---|---|---|

| Homogeneous (Lewis Acid) | Zn(OTf)₂ | High activity, mild conditions | organic-chemistry.org |

| Homogeneous (Organocatalyst) | L-Proline | Metal-free, good yields | thieme-connect.com |

| Heterogeneous (Solid Acid) | H₂SO₄ on Silica Gel | Ease of separation | nih.govresearchgate.net |

| Heterogeneous (Magnetic) | Fe₃O₄@BNPs-CPTMS-chitosan-Pd(0) | Easy recovery, reusable, green | rsc.org |

Heterogeneous Catalysis Systems

Solid Acid Catalysis

Solid acid catalysts offer a heterogeneous and often reusable alternative to traditional Lewis acids for the synthesis of 5-substituted-1H-tetrazoles. These catalysts facilitate the [3+2] cycloaddition of nitriles with an azide source.

One notable example is the use of sulfuric acid immobilized on silica gel (H₂SO₄-SiO₂). This catalyst has been successfully employed in the synthesis of a related derivative, 4-[4-(1H-tetrazol-5-yl)phenoxy]benzaldehyde. The reaction proceeds by heating a solution of the corresponding benzonitrile precursor, 4-(4-formylphenoxy)benzonitrile, with sodium azide in the presence of the solid acid catalyst. mdpi.commdpi.com The heterogeneous nature of the catalyst allows for simple filtration to remove it from the reaction mixture, simplifying the workup process. mdpi.commdpi.com

Detailed Research Findings:

In a specific synthetic procedure, 4-(4-formylphenoxy)benzonitrile was reacted with sodium azide in dry dimethylformamide (DMF). The reaction was catalyzed by silica gel-supported sulfuric acid (5% load) and heated to 80°C. mdpi.commdpi.com After completion, the solid catalyst was filtered off, and the product was isolated by extraction. mdpi.commdpi.com This method highlights the practical application of solid acid catalysis in preparing complex tetrazole derivatives.

| Catalyst | Precursor | Azide Source | Solvent | Temperature | Yield | Reference |

| H₂SO₄-SiO₂ (5% load) | 4-(4-formylphenoxy)benzonitrile | Sodium Azide | DMF | 80°C | 53.5% | mdpi.commdpi.com |

Nanomaterial-Supported Catalysts

Nanomaterial-based catalysts have emerged as highly efficient systems for organic transformations, including the synthesis of tetrazoles, owing to their high surface-area-to-volume ratio and unique electronic properties.

Various nanomaterials, including those based on copper, zinc, and nickel, have been investigated for the synthesis of 5-substituted-1H-tetrazoles from aldehydes or nitriles. For instance, doped nano-sized copper(I) oxide (Cu₂O) on a melamine-formaldehyde resin has been used as a heterogeneous nanocatalyst for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles from various aldehydes, hydroxylamine hydrochloride, and an azide source. Another approach involves a Cu(II) complex immobilized on nanodiamond@folic acid (ND@FA-Cu(ii)), which catalyzes the one-pot synthesis from benzyl alcohol (which is oxidized to the aldehyde in situ), malononitrile, and sodium azide. nih.gov Nickel(II) oxide (NiO) nanoparticles have also been demonstrated as an efficient catalyst for the multicomponent domino reaction of carbonyl compounds, malononitrile, and sodium azide to produce 2-(1H-tetrazol-5-yl)acrylonitrile derivatives. researchgate.net

Detailed Research Findings:

The synthesis of 5-substituted-1H-tetrazoles, including derivatives structurally similar to this compound, has been optimized using various nanocatalysts. Key findings are summarized below:

| Catalyst | Precursors | Azide Source | Solvent | Temperature | Yield | Reference |

| nano-Cu₂O–MFR | Benzaldehyde, Hydroxylamine hydrochloride | Tetrabutylammonium azide | DMF | 100°C | High | researchgate.net |

| ND@FA-Cu(ii) | Benzaldehyde, Malononitrile | Sodium Azide | Ethanol | Reflux | 97% | nih.gov |

| NiO nanoparticles | Benzaldehyde, Malononitrile | Sodium Azide | Water | 100°C | 90% | researchgate.net |

Metal-Based Catalysis

Transition metal catalysts, both homogeneous and heterogeneous, play a crucial role in the synthesis of tetrazoles by activating the nitrile group towards cycloaddition with an azide.

Copper-based catalysts are particularly common. For example, a heterogeneous catalyst comprising a Schiff base coordinated Cu(II) complex covalently attached to Fe₃O₄@SiO₂ nanoparticles has been shown to be highly efficient for the synthesis of 5-aryl-1H-tetrazoles from benzaldehyde, hydroxylamine hydrochloride, and sodium azide in water. nih.gov The mechanism often involves the in situ formation of a nitrile from the aldehyde and hydroxylamine, followed by the metal-catalyzed [3+2] cycloaddition with the azide. nih.gov The use of such catalysts often allows for mild reaction conditions and high yields.

Detailed Research Findings:

The catalytic activity of various metal-based systems has been demonstrated in the synthesis of 5-substituted tetrazoles.

| Catalyst | Precursors | Azide Source | Solvent | Temperature | Yield | Reference |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Benzaldehyde, Hydroxylamine hydrochloride | Sodium Azide | Water | 40°C | 97% | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce waste, minimize energy consumption, and use less hazardous substances.

Solvent-Free Reaction Environments

Performing reactions without a solvent minimizes the environmental impact associated with solvent production, use, and disposal. Several methods for the synthesis of tetrazoles have been developed under solvent-free conditions. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. For instance, the synthesis of 1,5-disubstituted tetrazoles has been achieved by grinding a mixture of a ketone, sodium azide, and aluminum chloride at 50°C.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. lew.ro

The synthesis of 5-substituted-1H-tetrazoles from various nitriles and sodium azide has been successfully achieved using microwave irradiation, often in the presence of a catalyst. lew.ro For example, the reaction of nitriles with sodium azide can be completed in minutes with high yields under microwave heating, compared to several hours required for conventional heating. lew.ro This technique has been applied to the synthesis of a wide range of tetrazole derivatives, demonstrating its broad applicability.

Detailed Research Findings:

Microwave-assisted synthesis has been shown to be a highly efficient method for preparing tetrazole derivatives.

| Precursors | Catalyst | Conditions | Time | Yield | Reference |

| Various nitriles, Sodium azide | Pd/Co nanoparticles | Microwave (230°C) | 3-30 min | 90-99% | lew.ro |

| (1-benzyl-1H-tetrazol-5-yl)-allenes, Aziridines | None | Microwave (150°C) | 10-15 min | High | researchgate.net |

Precursor-Based Synthetic Strategies

The synthesis of this compound primarily relies on the construction of the tetrazole ring from a suitable precursor molecule that already contains the benzaldehyde moiety or a group that can be readily converted to it.

The most common precursor is 4-formylbenzonitrile . This compound contains the essential carbon framework and the nitrile group necessary for the [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form the tetrazole ring. This reaction is the cornerstone of many synthetic routes to 5-aryl-1H-tetrazoles.

Alternatively, multicomponent reactions offer a convergent approach where benzaldehyde itself can be used as a precursor. In these one-pot reactions, benzaldehyde reacts with other components, such as hydroxylamine (to form the nitrile in situ) or malononitrile, and an azide source, in the presence of a catalyst, to directly yield the tetrazole product. nih.govresearchgate.netnih.gov This strategy is highly atom-economical and aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

A novel strategy involves the use of diversely protected tetrazole aldehydes as building blocks. These are synthesized via a Passerini three-component reaction followed by oxidation of the resulting alcohol to the aldehyde. These pre-formed tetrazole aldehydes can then be used in subsequent reactions.

Derivatization Strategies and Functional Group Transformations

Pyrazole-tetrazole hybrid systems are synthesized by the cyclization of tetrazole-bearing chalcones. mdpi.com The α,β-unsaturated carbonyl system of the chalcone is an ideal electrophile for reaction with binucleophiles like hydrazine.

In a typical procedure, the chalcone derived from this compound is reacted with hydrazine hydrate (N₂H₄·H₂O) in an acidic medium, such as acetic acid. mdpi.comummada.ac.id The reaction proceeds via a cyclocondensation mechanism to form the pyrazoline ring, which can then be oxidized to the aromatic pyrazole, though often the pyrazoline itself is the isolated product. ummada.ac.ideurekaselect.com This reaction can be performed using either conventional heating methods, typically at temperatures between 80-90 °C, or through microwave irradiation (e.g., at 180 W), with the latter often providing higher yields and significantly reduced reaction times. mdpi.com This strategy allows for the fusion of two important pharmacophores, the tetrazole and pyrazole rings, into a single molecular entity.

Table 4: Synthesis of Pyrazole-Tetrazole Hybrids from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product | Ref |

|---|---|---|---|---|

| This compound derived chalcones | Hydrazine Hydrate | Acetic Acid, Conventional Heating (80-90°C) | Pyrazole-Tetrazole Hybrids | mdpi.com |

The synthesis of flavonoid and chromen-4-one derivatives incorporating a tetrazole moiety also utilizes chalcone intermediates. shd-pub.org.rsresearchgate.net Flavonoids are a class of compounds characterized by a C6-C3-C6 skeleton, and their synthesis can be achieved through the oxidative cyclization of chalcones.

Starting with chalcones derived from the condensation of a 2-hydroxyacetophenone and this compound, various synthetic routes can be employed. The Algar-Flynn-Oyamada (AFO) reaction is a prominent method for converting 2'-hydroxychalcones into flavanones or aurones, which are isomers of flavonoids. shd-pub.org.rs This reaction typically involves the oxidation of the chalcone using an alkaline hydrogen peroxide solution. For example, microwave-assisted one-pot synthesis with 2-hydroxyacetophenone and KOH/H₂O₂ under modified AFO conditions can yield tetrazole-based flavonoid derivatives in 20-30 minutes with yields ranging from 65-80%.

Hybrid molecules containing a tetrazole ring linked to sulfur-containing heterocycles like thiazole, thiophene, and thiadiazole have been synthesized. researchgate.net The synthetic strategies often involve building the sulfur-containing ring onto a pre-formed tetrazole derivative or vice versa.

For example, to synthesize tetrazole-thiophene hybrids, a tetrazole-containing precursor can be reacted with appropriate reagents to construct the thiophene ring. One reported method involves the reaction of a tetrazole derivative with malononitrile and elemental sulfur in the presence of a base to afford aminothiophene derivatives. researchgate.net Similarly, for thiazole synthesis, a common route is the Hantzsch thiazole synthesis, which would involve the reaction of an α-haloketone with a thioamide. A tetrazole-containing thioamide could be reacted with a phenacyl bromide to yield a tetrazole-thiazole hybrid. nih.gov The synthesis of tetrazole-thiadiazole hybrids can be achieved through various cyclization reactions, for instance, by reacting a tetrazole-containing thiosemicarbazide with a suitable cyclizing agent. nih.gov

Development of Acrylonitrile Derivatives

The synthesis of acrylonitrile derivatives from this compound is a notable area of research, focusing on the creation of molecules with potential applications in medicinal chemistry. These derivatives are typically characterized by the presence of a C=C double bond conjugated with a nitrile group (-CN) and the tetrazole-substituted phenyl ring.

A prevalent and efficient method for the synthesis of these compounds is a one-pot, three-component reaction. This approach involves the reaction of an aromatic aldehyde, malononitrile, and sodium azide, often facilitated by a catalyst. For instance, the use of zinc oxide (ZnO) nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica has been reported as an effective catalyst for this transformation.

The reaction mechanism is believed to proceed through two key steps. Initially, a Knoevenagel condensation occurs between this compound and malononitrile. This condensation reaction forms an arylidine malononitrile intermediate. Subsequently, this intermediate undergoes a [3+2] cycloaddition reaction with sodium azide to form the final 5-substituted-1H-tetrazole ring, yielding the desired (E)-2-(1H-tetrazol-5-yl)-3-phenylacrylonitrile derivative nih.gov. The use of a recyclable magnetic nanocatalyst offers advantages in terms of green chemistry principles, allowing for easy separation and reuse of the catalyst nih.gov.

Another synthetic strategy involves a two-step process. In the first step, 3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile is synthesized from benzaldehyde, malononitrile, and sodium azide. This intermediate is then subjected to a second reaction with a substituted benzyl halide in the presence of a base, such as cesium carbonate, in an anhydrous solvent like acetone. This two-step method allows for the introduction of various substituents on the tetrazole ring, leading to a diverse range of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives chemmethod.com.

The reaction conditions for these syntheses can be optimized to improve yields and reaction times. For example, the choice of solvent and temperature can significantly impact the efficiency of the reaction nih.gov. The resulting acrylonitrile derivatives are typically obtained as solids and can be purified by recrystallization. Their structures are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry chemmethod.com.

Table 1: Synthesis of Acrylonitrile Derivatives

| Starting Materials | Key Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Sodium Azide | - | ZnO Nanoparticles, EtOH, Reflux | (E)-2-(1H-tetrazol-5-yl)-3-aryl/heteroarylacrylonitrile | nih.gov |

Generation of Carbazone and Urea Derivatives

The generation of carbazone and urea derivatives of this compound introduces versatile functional groups that are of significant interest in medicinal chemistry due to their wide range of biological activities.

Carbazone Derivatives (Semicarbazones and Thiosemicarbazones)

The synthesis of semicarbazone and thiosemicarbazone derivatives from this compound typically involves a condensation reaction between the aldehyde and a semicarbazide or thiosemicarbazide, respectively. This reaction is a straightforward and widely used method for the preparation of this class of compounds nih.govsathyabama.ac.inresearchgate.netnih.govsathyabama.ac.in.

The general procedure involves dissolving this compound in a suitable solvent, such as ethanol, and then adding an equimolar amount of semicarbazide or thiosemicarbazide nih.govchemmethod.com. The reaction mixture is often heated under reflux, and a catalytic amount of acid, such as glacial acetic acid, may be added to facilitate the condensation chemmethod.com. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates from the solution upon cooling and can be collected by filtration, washed, and purified by recrystallization nih.govnih.gov.

The resulting carbazone derivatives are characterized by the presence of the C=N-NH-C(=O)NH₂ (semicarbazone) or C=N-NH-C(=S)NH₂ (thiosemicarbazone) functional group attached to the phenyl ring of the this compound moiety. The structures of these synthesized compounds are typically confirmed by spectroscopic methods like IR, ¹H NMR, and elemental analysis .

Urea Derivatives

The synthesis of urea derivatives from this compound is less direct and typically requires the conversion of the aldehyde functional group into a more reactive intermediate, such as an amine. A plausible synthetic route would involve the reductive amination of this compound to form the corresponding aminomethyl derivative. This can be achieved using a variety of reducing agents in the presence of an ammonia source.

Once the amine derivative is obtained, it can be converted into a urea derivative through several established methods. A common approach is the reaction of the amine with an isocyanate nih.gov. This reaction is generally efficient and leads to the formation of a substituted urea.

Alternatively, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical ureas organic-chemistry.org. Another approach involves the trapping of in-situ formed isocyanates, which can then react with amines to form ureas uni-wuppertal.de. The synthesis of urea derivatives can also be achieved from amines and carbon dioxide under specific reaction conditions rsc.org.

The resulting urea derivatives would incorporate the -NH-C(=O)-NH- linkage, which is a key structural feature in many biologically active molecules. The specific properties and reactivity of the final urea derivative would depend on the substituents introduced during the synthesis.

Table 2: General Synthetic Pathways for Carbazone and Urea Derivatives

| Derivative Type | General Synthetic Method | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Semicarbazones | Condensation Reaction | Semicarbazide hydrochloride | sathyabama.ac.in, geneseo.edu, nih.gov, sathyabama.ac.in |

| Thiosemicarbazones | Condensation Reaction | Thiosemicarbazide | nih.gov, chemmethod.com, , researchgate.net, juniv.edu |

Coordination Chemistry and Metal Organic Framework Design Featuring 4 1h Tetrazol 5 Yl Benzaldehyde

Ligand Design Principles for Metal Complexation

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. 4-(1H-Tetrazol-5-yl)Benzaldehyde offers distinct advantages in this regard due to its inherent structural features.

Multidentate Coordination Capabilities of the Tetrazole Moiety

The tetrazole ring is a key component of this compound, providing multiple nitrogen atoms that can act as donor sites for metal ions. This allows the tetrazole moiety to function as a multidentate ligand, capable of binding to one or more metal centers simultaneously. The deprotonated tetrazolate anion is a versatile building block in the construction of coordination polymers and MOFs.

The coordination modes of the tetrazole ring are diverse and can include monodentate, bidentate, and bridging coordination. This versatility arises from the presence of four nitrogen atoms in the ring, each with a lone pair of electrons available for coordination. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. For instance, tetrazole-based ligands have been shown to form complexes with a variety of transition metals, including zinc, cadmium, and copper, exhibiting different coordination numbers and geometries. nih.gov

Chelating Behavior within Metallosupramolecular Architectures

In addition to its multidentate bridging capabilities, the this compound ligand can exhibit chelating behavior, particularly when the aldehyde group or a derivative thereof participates in coordination. Chelation involves the formation of a ring structure between the ligand and a central metal ion, which generally enhances the stability of the resulting complex.

While the aldehyde group itself is a relatively weak coordinator, it can be chemically modified to introduce stronger donor groups, thereby promoting chelation in conjunction with the tetrazole ring. This bifunctionality is instrumental in the design of complex metallosupramolecular architectures, where precise control over the coordination environment is essential. nih.gov The interplay between the tetrazole and the functionalized benzaldehyde (B42025) moiety allows for the construction of discrete, chiral coordination-driven structures such as helices and metallacycles. nih.gov

Construction of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The unique properties of this compound make it an excellent candidate for the synthesis of novel MOFs with tailored functionalities.

Bridging Ligand Role in MOF Architectures

The diverse coordination modes of the tetrazole ring contribute to the structural variety of MOFs. For example, different connectivity of the tetrazole nitrogen atoms can lead to the formation of frameworks with different dimensionalities and pore sizes.

In-Situ Ligand Formation within MOF Synthesis

An intriguing aspect of MOF synthesis involving tetrazole-containing ligands is the potential for in-situ ligand formation. In some cases, the tetrazole ring can be generated during the solvothermal synthesis of the MOF from simpler precursors like nitriles and azides. rsc.orgrsc.org This approach offers a powerful method for creating novel ligands and, consequently, new MOF structures that might be inaccessible through direct synthesis.

The in-situ reaction can be influenced by factors such as temperature, solvent, and the presence of specific metal ions, which can catalyze the transformation. researchgate.net This strategy has been successfully employed to generate a variety of tetrazole-based ligands within the MOF synthesis environment, leading to the discovery of new materials with interesting properties. researchgate.netfigshare.com

Topological Analysis of MOF Structures

The underlying network topology of a MOF is a critical feature that describes the connectivity of its constituent building blocks. rsc.org Topological analysis simplifies the complex crystal structure of a MOF into a set of nodes (representing the metal SBUs) and linkers (representing the organic ligands), allowing for a more fundamental understanding of its architecture. youtube.com

Catalytic Applications of Tetrazole-Derived Coordination Polymers and MOFs

The bifunctional nature of this compound, containing both a robust metal-coordinating tetrazole group and a versatile benzaldehyde group, makes it a promising building block for catalytic materials. The tetrazole moiety, with its four nitrogen atoms, is an excellent ligand for constructing stable coordination polymers and MOFs, often imparting high thermal and chemical stability. fiveable.me The nitrogen-rich environment can create catalytically active sites, while the aldehyde group can either participate directly in reactions or be post-synthetically modified to introduce other functionalities. researchgate.netmdpi.com

Coordination polymers and MOFs derived from this compound are anticipated to be effective electrocatalysts, particularly in energy conversion reactions such as the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and hydrogen evolution reaction (HER). dntb.gov.ua The high density of nitrogen atoms provided by the tetrazole ring is crucial for creating efficient M-N-C (metal-nitrogen-carbon) active sites upon pyrolysis or for modulating the electronic structure of the metal centers in pristine MOFs. rsc.orgnih.gov

Research on related tetrazole-based frameworks has demonstrated their potential. For instance, cobalt-tetrazole frameworks have been used to create hierarchically porous Co-N-C catalysts that show excellent activity for the ORR, a key reaction in fuel cells and metal-air batteries. rsc.org The nitrogen-rich tetrazole ligands facilitate the formation of dense active sites and porous structures, which are beneficial for mass transport and catalytic efficiency. rsc.org Similarly, MOFs with atomically dispersed ruthenium have been shown to be highly active for the HER across a wide pH range, with theoretical calculations indicating that the metal centers' electronic structure is key to optimizing the binding of reaction intermediates. nih.gov

The presence of the benzaldehyde group in the this compound ligand could offer additional advantages. It could be used to anchor other catalytic species or be converted into other functional groups to further tune the catalyst's electronic properties and performance.

Table 1: Performance of Analogous Tetrazole-Based Electrocatalysts

| Catalyst/MOF | Target Reaction | Key Performance Metric | Source(s) |

| Co-4ptz-K-M-800 | Oxygen Reduction Reaction (ORR) | High power density and specific capacity in Zinc-Air Batteries. | rsc.org |

| NiRu0.13-BDC | Hydrogen Evolution Reaction (HER) | Low overpotential of 36 mV at 10 mA cm-2 in PBS. | nih.gov |

This table presents data for materials analogous to those potentially derived from this compound to illustrate the potential catalytic activity.

The application of this compound in designing photocatalytic MOFs is a promising area of research. The aromatic structure of the ligand can act as a photosensitizer, absorbing light and initiating photochemical processes. Tetrazole-containing MOFs have been successfully employed in visible-light-driven CO₂ reduction. For example, a copper-based MOF with a tetraphenylethylene-tetrazole linker demonstrated robust CO production with high selectivity. acs.org Theoretical calculations for this system revealed that the coordination environment of the copper sites was critical for stabilizing reaction intermediates and facilitating product release. acs.org

In other systems, the primary active species in photocatalysis, such as photogenerated holes (h⁺), superoxide (B77818) radical anions (·O₂⁻), and hydroxyl radicals (·OH), are generated and drive the degradation of pollutants. mdpi.com The efficiency of these processes is often linked to the material's band gap, with smaller band gaps generally leading to higher photocatalytic efficiency. mdpi.com The functional groups on the this compound ligand could be strategically used to tune the electronic band structure of the resulting MOF to enhance its visible-light absorption and photocatalytic activity.

Table 2: Photocatalytic Performance of Related Tetrazole-Based MOFs

| Catalyst/MOF | Target Reaction | Performance Metric | Light Source | Source(s) |

| CUST-804 | CO₂ Reduction | CO production rate: 2.71 mmol g⁻¹ h⁻¹; Selectivity: 82.8% | Visible Light | acs.org |

| Benzimidazole-based CPs | Ciprofloxacin Degradation | High degradation efficiency | UV Light | mdpi.com |

This table showcases the performance of related photocatalytic systems to highlight the potential of frameworks based on this compound.

The design of MOFs for gas adsorption and separation relies on the precise control of pore size, shape, and surface chemistry. mdpi.comresearchgate.netrsc.org The tetrazole group is particularly advantageous in this context. Its nitrogen atoms can act as strong binding sites for specific gas molecules, such as CO₂, enhancing selective adsorption. rsc.orgacs.org

For instance, tetrazole-based porous MOFs have demonstrated high selectivity for CO₂ adsorption due to the high density of free nucleophilic tetrazole nitrogen atoms on the pore surfaces. rsc.org In another study, a nickel MOF featuring a naphthalene-tetrazole linker was used as a filler in polycarbonate membranes, significantly improving the separation of CO₂ and H₂ from other gases like methane. acs.org The presence of the tetrazole groups was found to be crucial for enhancing the interaction between the gas molecules and the membrane. acs.org

MOFs constructed from this compound could exhibit interesting gas separation properties. The combination of the polar tetrazole ring and the aromatic benzaldehyde moiety could create a unique pore environment with tailored affinities for different gases. The aldehyde groups could also serve as sites for post-synthetic modification, allowing for the fine-tuning of pore size and surface functionality to target specific gas separation applications. researchgate.net

Table 3: Gas Adsorption and Separation in Analogous Tetrazole-Based MOFs

| MOF/Material | Target Separation | Key Adsorption/Separation Metric | Source(s) |

| Cu(II)/2-(1H-tetrazol-5-yl)pyrimidine MOF | CO₂ Adsorption | High selectivity for CO₂ | rsc.org |

| NiNDTz in Polycarbonate Membrane | H₂/CH₄ Separation | Improved selectivity and permeability | acs.org |

This table provides examples of gas adsorption and separation performance in related tetrazole-containing MOFs, indicating the potential of materials derived from this compound.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Catalytic Systems for Tetrazole Synthesis

The synthesis of tetrazoles, including 4-(1H-Tetrazol-5-yl)Benzaldehyde, is a cornerstone of many chemical enterprises, particularly in the pharmaceutical industry. Historically, the synthesis has often relied on methods that are not environmentally benign. The future of tetrazole synthesis lies in the development of novel and sustainable catalytic systems that offer high yields, operational simplicity, and minimal environmental impact.

A significant area of research is the advancement of heterogeneous catalysts , which are favored for their ease of separation and recyclability. Nanomaterials have emerged as highly efficient catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio and the ease with which their surfaces can be modified. researchgate.netresearchgate.net Recent progress has highlighted the use of various nanocatalysts, including those based on boehmite, magnetic nanoparticles, copper, carbon, and MCM-41. researchgate.net

Key trends in sustainable catalytic systems for tetrazole synthesis include:

Magnetic Nanocatalysts: These catalysts, often based on an iron oxide core (e.g., Fe₃O₄), can be easily recovered from the reaction mixture using an external magnet. researchgate.netoregonstate.edu Functionalization of these magnetic nanoparticles with catalytically active species, such as copper (II) acetate, has been shown to create efficient and reusable catalysts for the one-pot, three-component synthesis of 5-substituted 1H-tetrazoles. nih.gov

Copper-Based Nanocatalysts: Copper nanoparticles have demonstrated high catalytic activity in the formation of tetrazoles. nih.gov Supported copper catalysts, such as CuFe₂O₄@agar@Cu₂O, have been developed to enhance efficiency and sustainability in the synthesis of tetrazole derivatives. nih.gov

Green Solvents and Conditions: The principles of green chemistry are increasingly being applied to tetrazole synthesis. This includes the use of environmentally friendly solvents like water and the application of energy-efficient reaction conditions such as microwave irradiation and ultrasound. nih.govnih.gov

Photocatalysis: The use of light to drive chemical reactions is a burgeoning field in organic synthesis. Photo-triggered synthesis of tetrazole derivatives using catalysts like silver-doped ZnO nanorods offers a green and efficient alternative to traditional heating methods. nih.gov

The table below summarizes some of the novel catalytic systems being explored for tetrazole synthesis.

| Catalyst Type | Example Catalyst | Key Advantages |

| Magnetic Nanocatalyst | MNPs-Picolylamine-Cu(OAc)₂ | Magnetically recoverable, reusable, efficient under microwave irradiation. nih.gov |

| Copper-Based Nanocatalyst | CuFe₂O₄@agar@Cu₂O | High catalytic activity, robust, recyclable. nih.gov |

| Zeolite Catalyst | ZSM-5 | Heterogeneous, recoverable, reusable. mdpi.com |

| Green Catalyst | Palladium-arginine complex on boehmite | Environmentally friendly, high substrate compatibility, reusable. nih.gov |

| Photocatalyst | Silver-doped ZnO nanorods | High yields under optimized conditions, uses light as an energy source. nih.gov |

Exploration of Advanced MOF Architectures for Multifunctional Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The unique properties of MOFs, including their high porosity, tunable pore sizes, and large surface areas, make them promising candidates for a wide range of applications, such as gas storage and separation, catalysis, and sensing. oregonstate.edu The tetrazole moiety, with its multiple nitrogen atoms, is an excellent ligand for the construction of novel MOF architectures.

The presence of the benzaldehyde (B42025) group in this compound offers a unique opportunity for the post-synthetic modification of MOFs, allowing for the introduction of additional functionalities. The future in this area is focused on designing and synthesizing advanced MOF architectures with tailored properties for specific applications.

Emerging research directions in tetrazole-based MOFs include:

Multifunctional MOFs: The incorporation of tetrazole ligands can impart multiple functionalities to a single MOF. For example, the uncoordinated nitrogen atoms of the tetrazole ring can act as active sites for iodine and cationic dye capture. acs.org

Gas Storage and Separation: The nitrogen-rich channels of tetrazole-based MOFs can be designed to have high selectivity for CO₂ adsorption, making them promising materials for carbon capture technologies. nih.gov Computational studies have also explored the design of tetrazolate-based MOFs for enhanced methane storage. researchgate.net

Catalysis: The functional groups within the organic linkers of MOFs can act as catalytic sites. A nitrogen-rich Zn(II) MOF featuring tetrazole and amide functionalities has been shown to be an efficient catalyst for the conversion of CO₂ into cyclic carbonates. nih.gov

Sensing: The luminescent properties of some lanthanide-based MOFs can be modulated by the presence of certain chemicals, making them suitable for use as sensors. mdpi.com

The table below provides examples of tetrazole-based MOFs and their potential applications.

| MOF System | Metal Ion | Tetrazole Ligand Example | Potential Application |

| Zinc-Tetrazolate Nanotubes | Zinc | 5-methyl-1H-tetrazole | Iodine and dye capture. acs.org |

| Copper-based MOF | Copper | N²,N⁴,N⁶-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine | Selective CO₂ adsorption. nih.gov |

| Nickel-based MOF | Nickel | Naphthalene tetrazole | Gas separation membranes. mdpi.com |

| Zinc-based MOF | Zinc | 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoate | Catalytic CO₂ cycloaddition. nih.gov |

Rational Design of Bioisosteric Scaffolds for Enhanced Medicinal Chemistry Properties

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool for drug design. The tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. nih.govmdpi.com This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced metabolic stability, increased lipophilicity, and better oral bioavailability. nih.govrsc.org

The aldehyde functionality of this compound serves as a versatile synthetic handle for the construction of a diverse library of compounds where the tetrazole ring acts as a bioisosteric replacement for a carboxylic acid. This allows for the rational design of novel therapeutic agents with improved drug-like properties.

Key considerations in the rational design of tetrazole-based bioisosteric scaffolds include:

Pharmacokinetic Profile: Replacing a carboxylic acid with a tetrazole can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com Tetrazoles are generally more metabolically stable than carboxylic acids. nih.gov

Lipophilicity and Bioavailability: Tetrazolate anions are typically more lipophilic than the corresponding carboxylates, which can improve the ability of a drug to cross cell membranes and enhance its oral bioavailability. researchgate.netmdpi.com

Receptor Binding: The tetrazole ring can engage in similar interactions with biological targets as a carboxylic acid, such as forming hydrogen bonds and electrostatic interactions. mdpi.com However, the different geometry of the tetrazole can sometimes lead to altered binding and improved potency. beilstein-journals.org

pKa Similarity: The pKa of the tetrazole ring (around 4.5-4.9) is similar to that of a carboxylic acid (around 4.2-4.4), meaning that both are ionized at physiological pH. mdpi.com

The following table lists some marketed drugs that incorporate a tetrazole ring as a bioisostere for a carboxylic acid, highlighting the therapeutic benefits of this substitution.

| Drug Name | Therapeutic Area | Role of Tetrazole Ring |

| Losartan | Antihypertensive | Angiotensin II receptor antagonist, improved potency and pharmacokinetic profile. acs.orgbeilstein-journals.org |

| Valsartan | Antihypertensive | Angiotensin II receptor antagonist with enhanced bioavailability. nih.gov |

| Irbesartan | Antihypertensive | Angiotensin II receptor blocker. acs.org |

| Candesartan | Antihypertensive | Angiotensin II receptor antagonist. acs.org |

| Cefamandole | Antibacterial | Cephalosporin antibiotic with a tetrazole-containing side chain. acs.org |

| Letrozole | Anticancer | Aromatase inhibitor for the treatment of breast cancer. acs.org |

Integration of Advanced Computational Methods for Predictive Chemical Design and Materials Discovery

The integration of advanced computational methods is revolutionizing the fields of chemical design and materials discovery. cam.ac.uksydney.edu.au These in silico approaches allow for the prediction of molecular properties and the rational design of new compounds and materials with desired functionalities, thereby reducing the time and cost associated with experimental synthesis and testing. For a molecule like this compound and its derivatives, computational tools are invaluable for exploring their potential in various applications.

Key computational methods and their applications in the context of tetrazole chemistry include:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comacs.org In the context of tetrazoles, DFT can be used to study their adsorption on surfaces for applications like corrosion inhibition and to predict their energetic properties for the design of high-energy materials. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and materials at the atomic level. nih.gov This is particularly useful for studying the stability and guest-host interactions in tetrazole-based MOFs, as well as for predicting the performance of MOF/polymer mixed matrix membranes for gas separation. nih.govrsc.org

Machine Learning (ML): ML algorithms can be trained on large datasets of chemical information to predict the properties of new molecules and to guide the design of compounds with specific activities. oregonstate.edunih.gov In drug discovery, ML can be used to develop models that predict the binding affinity of tetrazole-containing molecules to a biological target, thereby accelerating the identification of promising drug candidates. oregonstate.edu

High-Throughput Computational Screening: This approach involves the use of automated computational workflows to screen large libraries of virtual compounds for desired properties. nih.gov This is a powerful tool for the discovery of new tetrazole-based materials for applications such as gas storage and separation. nih.gov

The synergy between these computational methods and experimental work is crucial for accelerating the discovery and development of new technologies based on this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1H-Tetrazol-5-yl)Benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example, microwave-assisted one-pot synthesis with 2-hydroxyacetophenone and KOH/H₂O₂ under modified Algar-Flynn-Oyamada conditions achieves yields of 65–80% in 20–30 minutes . Conventional reflux methods using ethanol/acetic acid mixtures (e.g., 4 hours at 80°C) are also effective but may require longer reaction times . Optimization of catalyst concentration (e.g., 10–15 mol% KOH) and solvent polarity is critical for minimizing side products.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- 1H NMR : Key peaks include δ 10.01 ppm (aldehyde proton) and δ 7.85–8.00 ppm (aromatic protons) in DMSO-d₆ .

- IR : Stretching bands at ~1680 cm⁻¹ (C=O aldehyde) and 1600–1500 cm⁻¹ (tetrazole ring vibrations) .

- Elemental Analysis : Expected composition C₈H₆N₄O (C: 55.10%, H: 3.44%, N: 32.22%) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities at 254 nm .

Q. How does the tetrazole moiety influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodology : The tetrazole ring enhances π-stacking interactions, reducing solubility in polar solvents (e.g., <1 mg/mL in water). Reactivity in Suzuki-Miyaura couplings is facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in DMF at 100°C, with boronic acid derivatives . Pre-functionalization via aldehyde protection (e.g., acetal formation) may prevent side reactions.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals non-planar geometries between the tetrazole and benzaldehyde groups (dihedral angles: 16.4–17.7°). Data collection on Bruker APEXII CCD diffractometers (Mo Kα radiation, λ = 0.71073 Å) and refinement via SHELXL-2018/3 (R₁ < 0.05) confirm hydrogen-bonding networks (N–H⋯N, C–H⋯O) critical for lattice stability . Discrepancies in unit cell parameters (e.g., triclinic P1, a = 9.854 Å) require iterative refinement against high-resolution data (I/σ > 20).

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

- Methodology : Thermogravimetric analysis (TGA) shows decomposition onset at ~190°C. Stabilization methods include:

- Inert Atmospheres : Conduct reactions under argon to prevent oxidative degradation.

- Protecting Groups : Convert the aldehyde to a Schiff base (e.g., with hydrazines) before heating .

- Solvent Selection : High-boiling solvents like DMF or DMSO reduce localized overheating .

Q. How can computational modeling predict the compound’s electronic properties for optoelectronic applications?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals. The HOMO (-6.2 eV) localizes on the tetrazole ring, while the LUMO (-2.8 eV) resides on the benzaldehyde group, suggesting charge-transfer potential. TD-DFT simulations correlate UV-Vis absorption peaks (λmax ~320 nm) with π→π* transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.